molecular formula C12H10ClNO3 B2485887 Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate CAS No. 29363-97-1

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate

Cat. No. B2485887
CAS RN: 29363-97-1
M. Wt: 251.67
InChI Key: HMJZECLYUKCVRS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 . It is a type of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, can be achieved through various methods . One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a isoxazole ring attached to a phenyl ring and an ethyl ester group . The isoxazole ring is a five-membered heterocyclic ring containing an oxygen atom and a nitrogen atom .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 251.67 .

Scientific Research Applications

Pharmaceutical Interest and Myolytic Activity

Ethyl esters of isoxazol-4-carboxylic acids, including variants substituted with 4-pyridyl and o-chlorophenyl groups such as ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate, have been explored for their pharmaceutical potential. Pharmacological screening indicates that some of these compounds exhibit myolytic (muscle relaxant) activity (Arena et al., 1975).

Synthesis Techniques and Biomimetic Applications

Studies have been conducted on the efficient synthesis of related compounds, such as ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. These synthesis techniques are suitable for chiral sulfide and large-scale applications, highlighting the importance of these compounds in biomimetic synthesis, particularly in the context of synthesizing α-cyclopiazonic acid (Moorthie et al., 2007).

Anti-HSV-1 and Cytotoxic Activities

This compound derivatives have been studied for their anti-Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. These studies are crucial in exploring new therapeutic avenues, particularly in antiviral and anticancer domains (Dawood et al., 2011).

Structural Analysis and Antimicrobial Properties

The synthesis and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a closely related compound, have been characterized, including X-ray diffraction studies. These compounds have been evaluated for their potential antimicrobial activities, making them significant in the field of pharmacology (Achutha et al., 2017).

Anticancer Potential

Novel pyrazole derivatives, synthesized from this compound, have shown promising results in in vitro antimicrobial and anticancer activity tests. Some of these compounds exhibited higher anticancer activity than known reference drugs, highlighting their potential in cancer therapy (Hafez et al., 2016).

Photochemical and Photophysical Properties

Research has also been conducted on the photochemical reactions and photophysical properties of compounds synthesized from ethyl isoxazole-5-carboxylates. Such studies are essential for understanding the potential applications of these compounds in photochemistry and materials science (Amati et al., 2010).

Safety and Hazards

Ethyl 3-(4-chlorophenyl)isoxazole-5-carboxylate is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 . It is recommended to ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation when handling this compound .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJZECLYUKCVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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